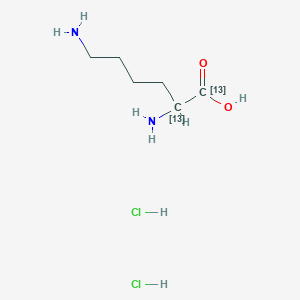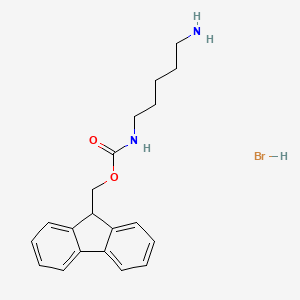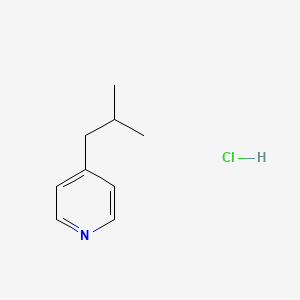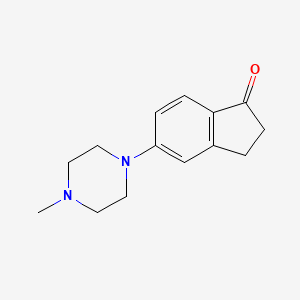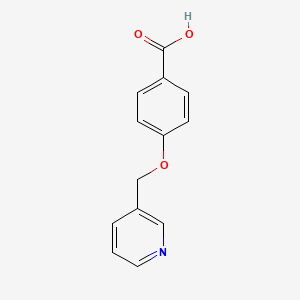![molecular formula C13H20N2O B1611856 {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol CAS No. 91904-36-8](/img/structure/B1611856.png)
{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Overview
Description
“{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” is a chemical compound with the CAS Number: 123987-12-2. It has a molecular weight of 206.29 . The compound is also known by its IUPAC name [2- (4-methyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl group via a methylene bridge, with a methyl group attached to the piperazine ring . The InChI Code for this compound is 1S/C12H18N2O/c1-13-6-8-14 (9-7-13)12-5-3-2-4-11 (12)10-15/h2-5,15H,6-10H2,1H3 .Mechanism of Action
Target of Action
The primary target of [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is located in the cytoplasm and/or nucleus of a wide range of cells and involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the function of the protein .
Biochemical Pathways
S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .
Pharmacokinetics
It is known that the compound is a small molecule, which typically suggests good bioavailability .
Result of Action
Given its target, it can be inferred that it may influence cellular processes regulated by s100b, potentially leading to changes in cell cycle progression, differentiation, and inflammatory response .
Advantages and Limitations for Lab Experiments
{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been extensively studied for its potential applications in medicine and drug development, making it a valuable compound for research. However, there are some limitations to using this compound in lab experiments. Its inhibitory effects on enzymes and receptors can make it difficult to study the specific effects of these enzymes and receptors in the body. Additionally, its potential applications in medicine and drug development may limit its use in other areas of research.
Future Directions
There are several future directions for research on {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. One area of research is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of research is the study of this compound's antioxidant and anti-inflammatory properties. This compound has shown potential in reducing oxidative stress and inflammation in the body, and further research is needed to determine its potential applications in the treatment of inflammatory disorders such as arthritis. Finally, further research is needed to determine the specific mechanisms of action of this compound and its interactions with enzymes and receptors in the body. This information could lead to the development of more targeted drugs with fewer side effects.
Scientific Research Applications
{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol has been studied extensively for its potential applications in medicine and drug development. It has been shown to have inhibitory effects on various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors. These inhibitory effects make this compound a promising candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression.
Safety and Hazards
The safety data sheet for a related compound, “{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin burns, eye damage, and respiratory irritation . It’s recommended to handle this compound with appropriate safety measures, including the use of protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-4-2-3-5-13(12)11-16/h2-5,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQIKXOOKKAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594568 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91904-36-8 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
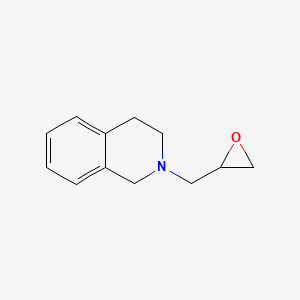
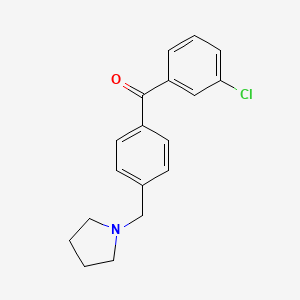
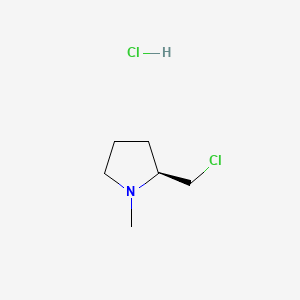
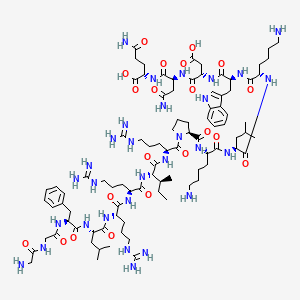
![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)
